N'-butyl-N'-methylbutane-1,4-diamine
Description
N'-Butyl-N'-methylbutane-1,4-diamine is a substituted 1,4-butanediamine derivative featuring a butyl group and a methyl group attached to the terminal nitrogen atoms (N') of the diamine backbone. The compound’s molecular formula is inferred as C₉H₂₂N₂, with an average mass of ~158.3 g/mol, based on substituent contributions from similar molecules . Such diamines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatility as ligands, catalysts, or intermediates .
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-butyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-8-11(2)9-6-5-7-10/h3-10H2,1-2H3 |
InChI Key |
LBJDILXJJVRNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-butyl-N’-methylbutane-1,4-diamine can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobutane with methylamine and butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of bromine atoms with amine groups.
Industrial Production Methods
In industrial settings, the production of N’-butyl-N’-methylbutane-1,4-diamine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N’-methylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
N’-butyl-N’-methylbutane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-butyl-N’-methylbutane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. These interactions can affect enzyme activity, protein structure, and other biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Benzyl Groups: In N,N′-dibenzylbutane-1,4-diamine, aromatic rings increase steric hindrance, reducing reactivity but enabling π-π interactions in coordination chemistry . Ethyl Groups: N,N′-Diethyl analogs balance lipophilicity and reactivity, often used in industrial applications .
Material Science
- Thermal Stability : Alkylated diamines like 2-(butan-2-yl)-N⁴-ethyl-N⁴-methylbutane-1,4-diamine enhance polymer strength and thermal stability, a trait likely shared by the target compound .
- Coordination Chemistry : Bulky substituents in analogs (e.g., N,N′-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine) act as ligands for transition metals, useful in catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
